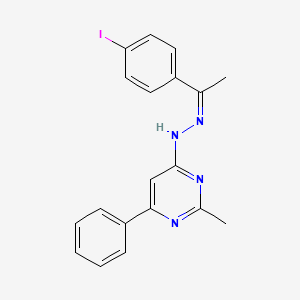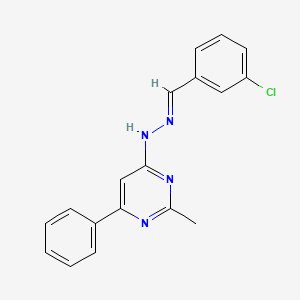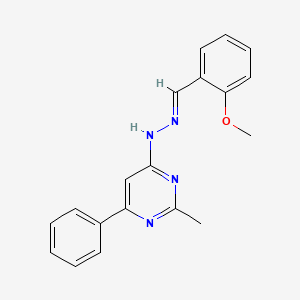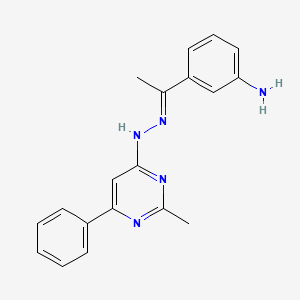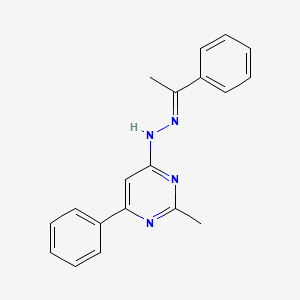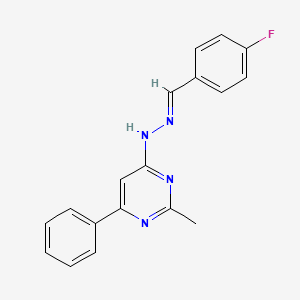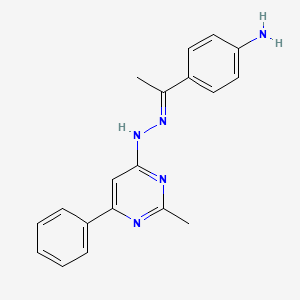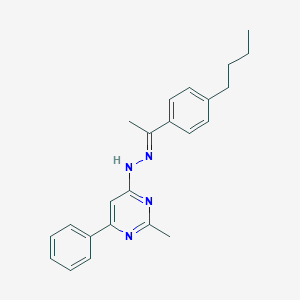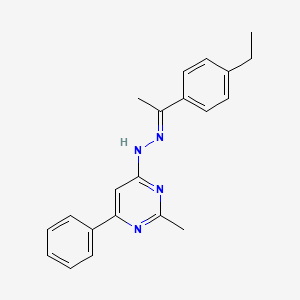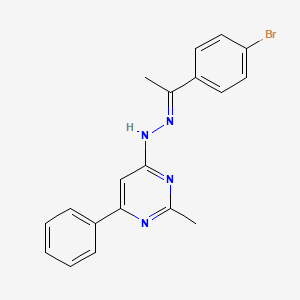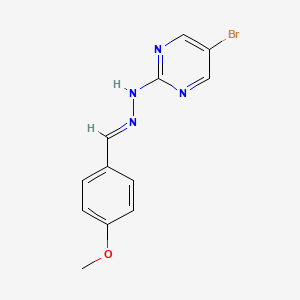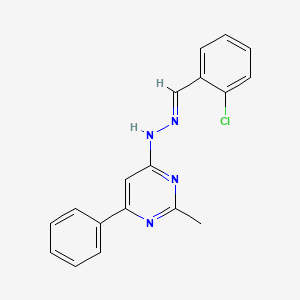
2-chlorobenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone
説明
2-chlorobenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone, commonly known as CPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. CPH is a hydrazone derivative of 2-chlorobenzaldehyde and has a molecular weight of 324.8 g/mol.
科学的研究の応用
CPH has been extensively studied for its potential applications in various scientific fields. In medicine, CPH has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has been used in the treatment of various types of cancer, including breast cancer, lung cancer, and liver cancer. CPH has also been shown to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV). In agriculture, CPH has been used as a pesticide and has been shown to exhibit insecticidal and fungicidal properties. It has been used to control pests and diseases in various crops, including rice, wheat, and soybean. In environmental science, CPH has been used as a chelating agent and has been shown to exhibit strong metal-binding properties. It has been used to remove heavy metals from contaminated soil and water.
作用機序
The mechanism of action of CPH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, CPH has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the expression of various genes that are involved in cell proliferation, angiogenesis, and metastasis. In viral infections, CPH has been shown to inhibit the activity of viral proteases, which are enzymes that are essential for viral replication. It has also been shown to inhibit the expression of various cytokines and chemokines, which are involved in the immune response to viral infections.
Biochemical and Physiological Effects
CPH has been shown to exhibit various biochemical and physiological effects. In cancer cells, CPH has been shown to induce apoptosis, a process of programmed cell death. It has also been shown to inhibit cell migration and invasion, which are important processes for cancer metastasis. In viral infections, CPH has been shown to inhibit viral replication and reduce the viral load in infected cells. It has also been shown to modulate the immune response to viral infections, leading to a reduction in inflammation.
実験室実験の利点と制限
CPH has several advantages for lab experiments, including its low toxicity and high stability. It can be easily synthesized in large quantities and purified through recrystallization. However, CPH has some limitations, including its limited solubility in water and its potential to form complexes with metal ions, which can interfere with some analytical techniques.
将来の方向性
There are several future directions for the research on CPH. In medicine, CPH can be further studied for its potential applications in the treatment of other types of cancer and viral infections. It can also be studied for its potential to overcome drug resistance in cancer cells. In agriculture, CPH can be further studied for its potential to control pests and diseases in other crops. It can also be studied for its potential to improve crop yield and quality. In environmental science, CPH can be further studied for its potential to remove other types of pollutants from contaminated soil and water. It can also be studied for its potential to improve soil fertility and reduce soil erosion.
特性
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4/c1-13-21-17(14-7-3-2-4-8-14)11-18(22-13)23-20-12-15-9-5-6-10-16(15)19/h2-12H,1H3,(H,21,22,23)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOSVQKJDRQIRH-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NN=CC2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N/N=C/C2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842952.png)
![3-chloro-N'-[1-(2-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3842969.png)
